5-Nitrobenzofuran
Overview
Description
5-Nitrobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a nitro group attached to the furan ring. This structural motif is found in various compounds that exhibit a range of biological activities, including antimicrobial, antifungal, antiprotozoal, and antileishmanial properties. The presence of the nitro group is crucial for these activities, and modifications at the 2-position of the furan ring have been explored to enhance these properties .
Synthesis Analysis
The synthesis of 5-nitrobenzofuran derivatives has been achieved through various methods. One approach involves a one-pot synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes and aromatic aldehydes, providing a rapid and efficient route to a diverse array of products . Another method includes the Groebke–Blackburn–Bienaymé multicomponent reaction, which has been used to prepare a set of 5-nitrofuran-tagged heterocyclic compounds with potential antibacterial properties . Additionally, the synthesis of 5-nitro-2-furfurylidene derivatives has been reported, which involves nucleophilic acylic substitution reactions and has shown considerable in vitro antimicrobial and antifungal activities .
Molecular Structure Analysis
The molecular structure of 5-nitrobenzofuran derivatives is characterized by the presence of a nitro group and various substituents at the 2-position of the furan ring. These structural variations have been shown to interact with biological targets, as evidenced by molecular docking studies. For instance, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were evaluated for their α-glucosidase inhibitory activities, with docking studies revealing interactions with key amino acids . Similarly, docking studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives supported their antimicrobial and antioxidant properties .
Chemical Reactions Analysis
5-Nitrobenzofuran derivatives participate in various chemical reactions that are essential for their biological activities. For example, the nitro group is essential for the antimicrobial activity of nitrofuran compounds, and the substitution at the 2-position can significantly influence this activity . The synthesis of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been optimized for antileishmanial activity, demonstrating the importance of substituents on the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitrobenzofuran derivatives are influenced by their molecular structure. These properties are crucial for their biological activities and pharmacokinetic profiles. For instance, the antimicrobial activity of a new antimicrobial nitrofuran was not significantly diminished in the presence of human serum, indicating good stability . The synthesis of nitrobenzo[b]furans via a coupling-cyclization approach has provided access to derivatives with varying nitro substitution patterns, which could affect their physical properties and reactivity .
Scientific Research Applications
Antibacterial and Antifungal Properties
5-Nitrobenzofuran derivatives have shown promise in antibacterial and antifungal applications. Research indicates that some derivatives, such as 5-nitro-2-furfurylidene, possess effective inhibitory properties against a range of bacterial and fungal strains. These derivatives have been synthesized and identified through various analytical techniques, showcasing their potential as therapeutic agents in combating microbial resistance (Charris et al., 2002).
Antioxidant and Anti-inflammatory Applications
Several 5-Nitrobenzofuran derivatives have also been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, a series of novel 1,3,4-oxadiazole derivatives have been designed and tested, revealing significant efficacy. This correlation between in silico studies and anti-inflammatory results suggests the potential of these compounds as therapeutic agents with antioxidant and anti-inflammatory properties (Vishwanathan et al., 2014).
Enzyme Interaction Studies
5-Nitrobenzofuran compounds have also been studied for their interaction with enzymes, particularly in the context of tuberculosis and inflammation inhibition. Synthesized derivatives have shown excellent in vivo anti-inflammatory activity and anti-tuberculosis activity at certain concentrations. Molecular docking studies suggest that specific groups within these compounds play a significant role in the inhibiting site of enzymes like COX1, COX2, and 5-LOs. This dual inhibitory potential makes these compounds interesting for further study as potential dual inhibitors of multidrug-resistant tuberculosis and inflammation (Turukarabettu et al., 2019).
Safety And Hazards
Future Directions
Benzofuran derivatives, including 5-Nitrobenzofuran, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential lead compounds in drug development. Future research could focus on further understanding the biological activities of these compounds and developing new drugs based on these compounds .
properties
IUPAC Name |
5-nitro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMMCJSIUVQZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344313 | |
Record name | 5-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrobenzofuran | |
CAS RN |
18761-31-4 | |
Record name | 5-Nitrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.